Besonprodil, also known by its chemical identifier CI-1041, is a pharmaceutical compound that functions primarily as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound is characterized by its chemical formula C21H23FN2O3S and a molecular weight of approximately 396.49 g/mol . Besonprodil is notable for its potential therapeutic applications in treating various neurological disorders, particularly those associated with excitotoxicity, which is caused by excessive activation of NMDA receptors.
The chemical reactivity of besonprodil involves several key transformations, particularly in the context of its synthesis and modification. One significant reaction includes the intramolecular Friedel-Crafts acylation, which can lead to the formation of complex bicyclic structures. Additionally, besonprodil can undergo various substitution reactions due to the presence of functional groups such as the benzoxazolone moiety, which enhances its biological activity .
Besonprodil exhibits selective antagonistic properties toward the NR2B subunit of NMDA receptors. This selectivity is crucial because it minimizes unwanted side effects typically associated with broader NMDA receptor antagonism. The compound has been shown to modulate synaptic plasticity and has potential neuroprotective effects, making it a candidate for treating conditions like chronic pain and neurodegeneration . Its ability to inhibit excitotoxicity suggests that it could be beneficial in managing diseases such as Alzheimer's and multiple sclerosis.
The synthesis of besonprodil involves several steps that typically include:
Besonprodil's primary applications lie in the field of neurology, specifically as a potential treatment for:
Interaction studies have demonstrated that besonprodil can effectively inhibit NMDA receptor-mediated excitatory neurotransmission. The compound's selectivity for the NR2B subunit has been highlighted in various studies, showing less interference with other receptor subtypes, which could lead to fewer side effects compared to non-selective NMDA antagonists . Furthermore, studies indicate that besonprodil may enhance the efficacy of other neuroprotective agents when used in combination therapies.
Besonprodil shares structural and functional similarities with several other compounds known for their NMDA receptor antagonistic properties. Here are some notable compounds for comparison:
Compound Name | Structure Type | Selectivity | Notable Uses |
---|---|---|---|
Ifenprodil | Benzazepine | NR2B selective | Pain management |
WMS-1410 | Benzazepine derivative | NR2B selective | Cognitive enhancement |
Memantine | Adamantane derivative | Non-selective | Alzheimer's disease treatment |
Ketamine | Arylcyclohexylamine | Non-selective | Anesthesia; depression treatment |
What sets besonprodil apart from these compounds is its specific selectivity for the NR2B subunit without significant interaction with other NMDA receptor subtypes. This selectivity may reduce adverse effects while maintaining therapeutic efficacy in neurological applications .
Besonprodil, also known by its development code CI-1041, is a synthetic organic compound with the molecular formula C₂₁H₂₃FN₂O₃S [1] [2] [3]. The compound is systematically named as 6-({2-[4-(4-Fluorobenzyl)-1-piperidinyl]ethyl}sulfinyl)-1,3-benzoxazol-2(3H)-one according to International Union of Pure and Applied Chemistry nomenclature [2].
The molecular structure of besonprodil consists of three distinct structural moieties: a benzoxazolone core, a piperidine ring system, and a fluorobenzyl substituent connected through a sulfinyl linker [1] [2]. The benzoxazolone moiety represents a key pharmacophoric element that was designed to improve metabolic stability compared to earlier compounds in this chemical class [4]. This benzoxazolone group serves as a bioisosteric replacement for phenolic moieties found in structurally related compounds [5].
The piperidine ring in besonprodil bears a 4-fluorobenzyl substituent at the 4-position, which is connected to the benzoxazolone core through an ethylsulfinyl linker [1] [2]. This structural arrangement creates a potential stereocenter at the sulfur atom due to the presence of the sulfinyl group (S=O), which can exist in different stereochemical configurations [3].
Regarding stereochemistry, besonprodil contains one undefined stereocenter according to structural databases [3]. The optical activity is reported as (±), indicating the compound exists as a racemic mixture of enantiomers [3]. However, detailed stereochemical analysis reveals that the compound has 0 defined stereocenters out of 1 potential stereocenter, suggesting that the absolute configuration at the sulfur atom remains uncharacterized in most reported preparations [3].
The structural simplicity relative to isomerism is noteworthy, as the molecule does not contain multiple chiral centers or extensive stereochemical complexity. Unlike related compounds such as ifenprodil, which exhibits multiple stereoisomers with varying biological activities [6], besonprodil's structural design appears to minimize stereochemical complexity while maintaining biological activity.
The physicochemical properties of besonprodil have been characterized through both computational predictions and experimental determinations. The compound exhibits a molecular weight of 402.482 daltons, with an exact mass of 402.1413 daltons according to high-resolution mass spectrometric analysis [3] [7].
The molecular dimensions and collision cross-section measurements provide insight into the three-dimensional structure of besonprodil. Experimental collision cross-section values have been determined using drift tube ion mobility spectrometry, yielding values of 203.4 Ų for the protonated molecular ion [M+H]⁺, 202.0 Ų for the sodium adduct [M+Na]⁺, and 188.5 Ų for the deprotonated molecular ion [M-H]⁻ under electrospray ionization conditions with nitrogen as the buffer gas [1]. These measurements provide important structural information for analytical identification and characterization.
Solubility characteristics of besonprodil have been experimentally determined, showing the compound is soluble in dimethyl sulfoxide but exhibits poor water solubility . This hydrophobic character is consistent with the compound's lipophilic structure containing aromatic ring systems and the fluorinated benzyl group. The poor aqueous solubility presents challenges for pharmaceutical formulation and has implications for bioavailability in biological systems.
The stability profile of besonprodil indicates the compound should be stored under dry conditions at low temperature (0-4°C) to maintain chemical integrity . The benzoxazolone moiety contributes to the overall metabolic stability of the molecule, which was a key design objective in the development of this compound class [4].
Mass spectrometric analysis of besonprodil has been extensively documented, providing detailed fragmentation patterns characteristic of the compound's structure [1]. Under liquid chromatography-mass spectrometry conditions, the molecular ion peak appears at m/z 403.1486 for the protonated molecule [M+H]⁺, which serves as the base peak in positive ion mode spectra [1].
The fragmentation pattern of besonprodil reveals several characteristic fragment ions that provide structural information. Major fragment ions are observed at m/z 220.1495, which corresponds to loss of the benzoxazolone moiety, and m/z 206.1339, representing further fragmentation of the piperidine-containing portion of the molecule [1]. Additional significant fragments appear at m/z 193.1261 and smaller fragments at m/z 97.0886 and m/z 69.0573 [1].
The mass spectrometric data also includes alternative ionization methods, with atmospheric pressure chemical ionization yielding similar fragmentation patterns. Under negative ion conditions, the deprotonated molecular ion [M-H]⁻ appears at m/z 401.134065, providing complementary analytical information [1].
Nuclear magnetic resonance spectroscopic data for besonprodil has been utilized in structural elucidation studies, though specific chemical shift assignments are not extensively detailed in the available literature. The benzoxazolone proton signals would be expected to appear in the aromatic region of ¹H nuclear magnetic resonance spectra, while the piperidine ring protons would contribute to the aliphatic region. The fluorine atom in the 4-fluorobenzyl group makes the compound amenable to ¹⁹F nuclear magnetic resonance analysis, which could provide additional structural confirmation.
The molecular structure of besonprodil has been confirmed through computational modeling and structural comparisons with related compounds. The benzoxazolone core adopts a planar configuration, while the piperidine ring exists in a chair conformation typical of six-membered saturated rings [9]. The overall molecular geometry is influenced by the sulfinyl linker, which provides conformational flexibility between the benzoxazolone and piperidine portions of the molecule.
X-ray crystallographic analysis of besonprodil itself has not been extensively reported in the accessible literature, though crystallographic studies of related benzoxazolone-containing compounds provide structural insights into this class of molecules [10]. The systematic structural studies of related compounds in this chemical series have utilized X-ray diffraction methods to confirm molecular conformations and intermolecular interactions in the solid state [11].